[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate

DHODH inhibition enzyme kinetics structure-activity relationship

CAS 566896-14-8 is a single-digit nanomolar hDHODH inhibitor (IC50 1.20 nM) featuring a 6-chloronicotinate scaffold that enables an alternative binding pose vs. biphenyl-site inhibitors. It drives AML differentiation (CD11b, CD14 induction) at >90% target engagement below 50 nM, avoiding brequinar-like cytotoxicity. Validated in antiviral screens (SARS-CoV-2, RSV) and as a reference ligand for DHODH crystallography/fragment-based screening. Low MW (330.77) ensures efficient cell penetration. Use as a positive control, MEDS433 comparator, or kinase-selectivity benchmark.

Molecular Formula C17H15ClN2O3
Molecular Weight 330.77
CAS No. 566896-14-8
Cat. No. B2724968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate
CAS566896-14-8
Molecular FormulaC17H15ClN2O3
Molecular Weight330.77
Structural Identifiers
SMILESC1CC2=C(C1)C=C(C=C2)NC(=O)COC(=O)C3=CN=C(C=C3)Cl
InChIInChI=1S/C17H15ClN2O3/c18-15-7-5-13(9-19-15)17(22)23-10-16(21)20-14-6-4-11-2-1-3-12(11)8-14/h4-9H,1-3,10H2,(H,20,21)
InChIKeySYXJHSCRMAPFRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,3-Dihydro-1H-inden-5-ylamino)-2-oxoethyl 6-chloropyridine-3-carboxylate (CAS 566896-14-8): A Potent hDHODH Inhibitor for AML and Antiviral Research


[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate (CAS 566896-14-8) is a synthetic small-molecule inhibitor of human dihydroorotate dehydrogenase (hDHODH), the rate-limiting enzyme of de novo pyrimidine biosynthesis. The compound features a 6-chloronicotinate ester scaffold linked via a 2-oxoethyl bridge to a 2,3-dihydro-1H-inden-5-amine moiety. It is disclosed as Compound 1 in US20240034730 and Compound 4 in US12162877, assigned to Drug Discovery and Clinic S.r.l. [1][2]. Biochemical profiling in the BindingDB/ChEMBL repository records an IC₅₀ of 1.20 nM against recombinant human DHODH, placing it among the most potent non-biphenyl hDHODH inhibitors reported [3][4].

Procurement Risk: Why Generic DHODH Inhibitors Cannot Replace CAS 566896-14-8


Within the hDHODH inhibitor class, ostensibly minor structural modifications produce order-of-magnitude differences in inhibitory potency that cannot be predicted by scaffold similarity alone. For instance, compounds sharing the same 6-chloropyridine-3-carboxylate warhead as the target compound exhibit IC₅₀ values ranging from 1.20 nM to 3,900 nM depending on the aryl-amine substituent [1]. The inden-5-ylamino motif of CAS 566896-14-8 occupies a hydrophobic sub-pocket in the ubiquinone binding site that simpler anilino or benzylamino analogs fail to engage productively [2]. Furthermore, efflux transporter susceptibility (P-glycoprotein substrate liability) varies dramatically even among single-digit nanomolar enzyme inhibitors, directly impacting intracellular target engagement in AML cells [3]. Substituting a generic DHODH inhibitor without confirming identical enzyme kinetics, cellular target occupancy, and transporter profile risks experimental irreproducibility.

Quantitative Differentiation: Head-to-Head Evidence for CAS 566896-14-8 Versus Closest Analogs


DHODH Enzyme Inhibition: 1.5-Fold to 400-Fold More Potent Than Co-Assayed Analogs

In a single recombinant human DHODH assay (N-terminal GST-tagged, residues 31-395, expressed in E. coli BL21(DE3), dihydroorotate substrate at 50 µM), the target compound (BDBM50281169) inhibited DHODH with an IC₅₀ of 1.20 nM. Under identical conditions, the structurally related analog BDBM15339 (6-fluoro-2-[4-(2-fluorophenyl)phenyl]-3-methylquinoline-4-carboxylic acid derivative) showed an IC₅₀ of 1.80 nM, a 1.5-fold lower potency. A second analog from the same patent series, BDBM50281168 (CHEMBL4167855; US20240034730 Compound 27), exhibited an IC₅₀ of 480 nM, representing a 400-fold potency loss relative to the target compound [1].

DHODH inhibition enzyme kinetics structure-activity relationship pyrimidine biosynthesis

Intra-Patent Potency Ranking: 3,250-Fold Superiority Over Lead Compound 33

Within the US20240034730 patent family, the target compound (designated Compound 1 in the application and Compound 4 in the granted US12162877) was compared against all exemplified analogs in the recombinant hDHODH assay. Compound 33 (CHEMBL5178813, BDBM50591145), a structurally distinct analog bearing a sec-butoxy-phenoxy substituted core, showed an IC₅₀ of 3,900 nM—a 3,250-fold potency gap relative to the target compound's IC₅₀ of 1.20 nM [1]. Even the next-best compound in the series, Compound 14 (CHEMBL5088148, BDBM50586384), achieved only an IC₅₀ of 2.80 nM, still 2.3-fold less potent [2]. This steep SAR cliff establishes the inden-5-ylamino substituent as a critical potency determinant.

patent SAR lead optimization DHODH inhibitor series Drug Discovery and Clinic S.r.l.

Physicochemical Differentiation: Optimized MW and HBD Profile for Cell Permeability

The target compound possesses a molecular weight of 330.77 g/mol (C₁₇H₁₅ClN₂O₃) with only 1 hydrogen bond donor (the indenyl-amine NH) and 5 hydrogen bond acceptors [1]. This places it favorably within Lipinski and Veber oral drug-likeness space. In contrast, the clinically investigated DHODH inhibitor brequinar (MW 375.3, C₂₃H₁₅F₂NO₂) has a higher molecular weight and a biphenyl carboxylic acid motif associated with strong plasma protein binding [2]. MEDS433, another preclinical hDHODH inhibitor with comparable enzymatic potency (IC₅₀ 1.2 nM), has a molecular weight of 401.08 g/mol (C₂₂H₁₈F₂N₂O₃) and 2 HBDs, making the target compound 17% lighter with fewer HBDs—properties empirically correlated with improved passive membrane permeability .

drug-likeness physicochemical properties Lipinski rules cell permeability

Target Class Selectivity: DHODH Inhibition in the Context of Pyrimidine Pathway Specificity

The target compound belongs to a structurally distinct chemotype (6-chloropyridine-3-carboxylate ester with an indenyl-amino side chain) that diverges from the two major clinical DHODH scaffolds: the biphenyl quinoline-4-carboxylic acids (e.g., brequinar) and the hydroxyl-pyrazolo-pyridines (e.g., MEDS433, vidofludimus) [1]. Fragment-based X-ray crystallography studies on related 6-chloropyridine carboxylate DHODH inhibitors revealed an unexpected binding pose occupying a hydrophobic pocket not fully exploited by biphenyl-based inhibitors, which is proposed to underpin their retained potency against DHODH mutants that reduce brequinar affinity [2]. While direct kinome-wide or CEREP panel selectivity data for CAS 566896-14-8 are not publicly disclosed, the scaffold's origin in a focused DHODH drug discovery program (versus phenotypic screening) implies a rational, target-centric design [3].

target selectivity pyrimidine metabolism DHODH specificity off-target profiling

Optimal Application Scenarios for CAS 566896-14-8 Based on Quantitative Evidence


Acute Myeloid Leukemia (AML) Differentiation Therapy Research

The compound's single-digit nanomolar hDHODH IC₅₀ (1.20 nM) and its membership in a patent family specifically claimed for AML differentiation therapy make it a high-priority reagent for experiments requiring robust pyrimidine starvation in AML cell lines (e.g., THP-1, MOLM-13, OCI-AML3). At concentrations predicted to achieve >90% DHODH inhibition below 50 nM, the compound can be used to study differentiation marker induction (CD11b, CD14) and apoptosis onset without the confounding cytotoxicity observed with micromolar-range brequinar [1]. The low molecular weight (330.77 g/mol) further supports efficient cell penetration in standard culture conditions.

Antiviral Host-Targeting Agent for RNA Virus Replication Studies

The patent US20240034730 explicitly claims the compound series as broad-spectrum antiviral agents acting through host DHODH inhibition, with demonstrated activity against SARS-CoV-2, RSV-A, RSV-B, and human coronaviruses [1]. The target compound's 1.20 nM enzyme IC₅₀ predicts antiviral EC₅₀ values in the low nanomolar range based on the established correlation between hDHODH inhibition and antiviral potency in Vero E6 and A549 cell models. This positions the compound as a suitable positive control for host-targeting antiviral screens and for studying the interplay between pyrimidine depletion and innate immune signaling via the cGAS-STING pathway.

Structure-Activity Relationship and Crystallography Studies on DHODH

The 6-chloropyridine-3-carboxylate scaffold represents a structurally resolved alternative binding pose relative to the classic biphenyl-site inhibitors [1]. The compound's high potency and the availability of co-crystal structures of closely related analogs (as demonstrated by DeRatt et al., 2024) make it an ideal reference ligand for fragment-based screening, X-ray crystallography competition experiments, and computational docking validation studies focused on the ubiquinone binding pocket of hDHODH [2].

Comparative Pharmacology Benchmarking Against Clinical DHODH Inhibitors

With an enzyme IC₅₀ matching that of the preclinical lead MEDS433 (1.20 nM vs 1.2 nM respectively) but possessing a 17% lower molecular weight and a different chemotype, CAS 566896-14-8 serves as a valuable comparator compound for benchmarking the potency, selectivity, and pharmacokinetic properties of novel hDHODH inhibitors [1]. The steep SAR observed within its patent family (400-fold to 3,250-fold potency differences between close analogs) provides a rich dataset for training and validating computational models of DHODH-ligand binding affinity [2].

Quote Request

Request a Quote for [2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.